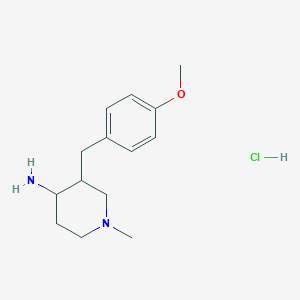
3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a methoxybenzyl group attached to the piperidine ring, which is further substituted with a methyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride typically involves a multi-step process. One common method includes the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde . This reaction proceeds through the formation of an intermediate imine, which is then reduced to the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reductive amination can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield p-methoxybenzoic acid, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol
Uniqueness
3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H23ClN2O |
|---|---|
Molecular Weight |
270.80 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-16-8-7-14(15)12(10-16)9-11-3-5-13(17-2)6-4-11;/h3-6,12,14H,7-10,15H2,1-2H3;1H |
InChI Key |
JNBHEMLYXQBFFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)CC2=CC=C(C=C2)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide](/img/structure/B11774380.png)
![Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B11774384.png)


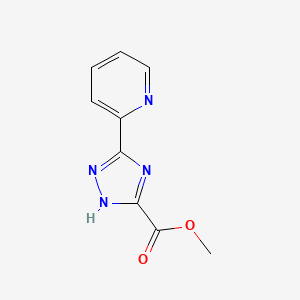

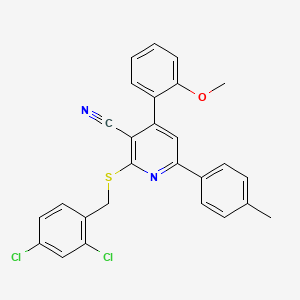
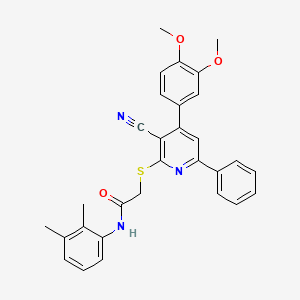

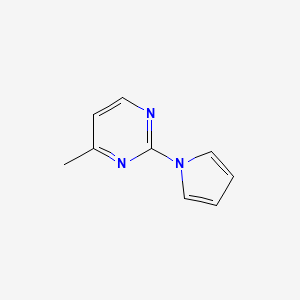
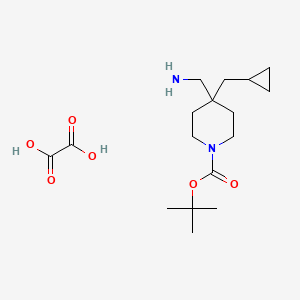

![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
